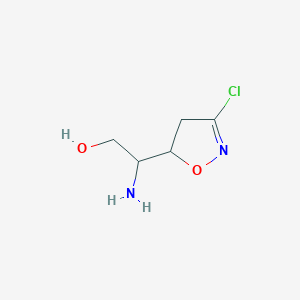

2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol

Beschreibung

2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol is a heterocyclic compound featuring an isoxazoline ring fused with an ethanol side chain and an amino group. The 3-chloro substituent on the oxazole ring distinguishes it from related derivatives. The compound’s synthesis likely follows methods similar to those used for other isoxazolines, such as Claisen-Schmidt condensation or cyclization reactions involving hydroxylamine derivatives .

Eigenschaften

IUPAC Name |

2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c6-5-1-4(10-8-5)3(7)2-9/h3-4,9H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXOACYTVOWKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-2-(3-Chlor-4,5-dihydro-1,2-oxazol-5-yl)ethanol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 3-Chlor-2-aminopropanol mit einem geeigneten Nitriloxid-Vorläufer zur Bildung des Oxazolinrings. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, und das Reaktionsgemisch wird erhitzt, um die Cyclisierung zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Auch der Einsatz von Katalysatoren und Lösungsmitteln, die leicht recycelt werden können, würde in Betracht gezogen, um den Prozess nachhaltiger zu gestalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3-Chlor-4,5-dihydro-1,2-oxazol-5-yl)ethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird aufgrund seiner einzigartigen Struktur auf sein Potenzial als biochemischer Sonde untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 2-Amino-2-(3-Chlor-4,5-dihydro-1,2-oxazol-5-yl)ethanol seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Der Oxazolinring kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological activity of isoxazoline derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Key Observations:

- Chloro vs. Furan-2-yl Substituents : The 3-chloro group in the target compound may enhance electrophilic reactivity compared to the 3-furan-2-yl group in compound 2e , which contributes to MAO inhibition . Chloro substituents are often used to improve metabolic stability and binding affinity in drug design.

- Amino-Ethanol vs. Acetic Acid Side Chains: Ibotenic acid (with a carboxylic acid group) acts as a neurotoxin, while ethanol-containing derivatives like the target compound may exhibit reduced toxicity due to differences in receptor interactions .

- Building Block Utility : Chloro-substituted isoxazolines, such as 1-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride, are frequently employed as intermediates in medicinal chemistry .

Pharmacological Potential

Molecular docking studies on 2e revealed hydrogen bonding and hydrophobic interactions with the falcipain-2 receptor (PDB: 2Z5X), a mechanism that could extend to chloro-substituted analogs . However, the chloro group’s electron-withdrawing nature might alter binding kinetics compared to furan derivatives.

Biologische Aktivität

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and oxazoline ring can form hydrogen bonds and other interactions with target molecules, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and context.

Antimicrobial Activity

Research has shown that compounds with similar structural features to 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol exhibit antimicrobial activity. The presence of the chloro-substituted oxazoline ring is particularly noteworthy in this context.

A study on related compounds demonstrated that the introduction of chlorine atoms in the molecule enhanced antibacterial activity. This enhancement is thought to be due to an increase in lipophilicity, which improves intracellular uptake by bacteria .

Table 1: Comparison of Antimicrobial Activity of Related Compounds

| Compound | Gram-positive bacteria | Gram-negative bacteria | Fungi |

|---|---|---|---|

| Mono-chlorinated | + | ++ | + |

| Di-chlorinated | ++ | +++ | ++ |

| Non-chlorinated | +/- | + | +/- |

Note: +++ indicates strong activity, ++ moderate activity, + weak activity, +/- variable activity

Enzyme Inhibition

One of the most significant biological activities of this compound and its analogs is their potential as enzyme inhibitors. Particularly, these compounds have shown promise in inhibiting Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair mechanisms.

Tdp1 plays a crucial role in repairing DNA damage caused by topoisomerase I (Top1) inhibitors, which are commonly used in cancer therapy. By inhibiting Tdp1, compounds like this compound could potentially enhance the efficacy of Top1 inhibitors in cancer treatment .

Case Study: Tdp1 Inhibition in Cancer Therapy

A research team investigated the potential of oxazoline-containing compounds as dual Tyrosyl-DNA phosphodiesterase (Tdp1) and Topoisomerase I (Top1) inhibitors. While the study didn't specifically focus on this compound, it provided valuable insights into the biological activity of structurally similar compounds.

The researchers found that these compounds could effectively inhibit Tdp1 activity, potentially enhancing the cytotoxic effects of Top1 inhibitors in cancer cells. This synergistic effect could lead to more effective cancer treatments with reduced drug resistance .

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. The presence of the chloro-substituted oxazoline ring and the ethanol moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Research on related compounds has shown that:

- The presence of chlorine atoms enhances antimicrobial activity.

- The oxazoline ring is crucial for enzyme inhibition, particularly for Tdp1.

- The amino group contributes to the compound's ability to form hydrogen bonds with target molecules.

Future Research Directions

While the biological activity of this compound shows promise, further research is needed to fully elucidate its potential applications. Future studies should focus on:

- Detailed investigation of its antimicrobial properties against a wider range of pathogens.

- In-depth analysis of its enzyme inhibition capabilities, particularly against Tdp1 and other DNA repair enzymes.

- Exploration of potential synergistic effects with existing drugs, especially in cancer therapy.

- Assessment of its pharmacokinetics and toxicology profile to determine its viability as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.